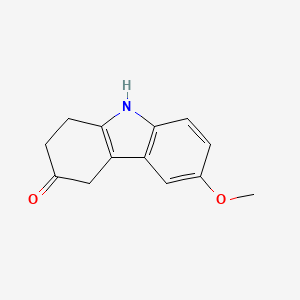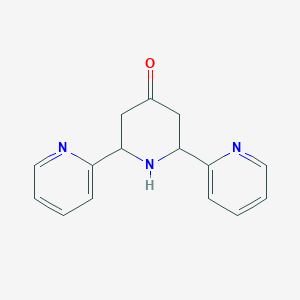![molecular formula C34H40MgN6O8S2 B12344784 (S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate](/img/structure/B12344784.png)
(S)-Omeprazole magnesium dihydrate, Nexium dihydrate, (T-4)-Bis[6-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-KO]-1H-benzimidazolato-KN3]-Magnesium dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Omeprazole magnesium dihydrate, also known as Nexium dihydrate, is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The compound is a magnesium salt of omeprazole, which is a racemic mixture of two enantiomers, with the (S)-enantiomer being more active in inhibiting gastric acid secretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Omeprazole magnesium dihydrate involves several steps, starting from the precursor compounds. The key steps include:
Synthesis of 2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole: This involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinylmethyl chloride with 2-mercapto-1H-benzimidazole in the presence of a base.
Oxidation: The resulting compound is then oxidized to form the sulfoxide.
Formation of Magnesium Salt: The sulfoxide is reacted with magnesium hydroxide to form the magnesium salt, resulting in (S)-Omeprazole magnesium dihydrate.
Industrial Production Methods
Industrial production of (S)-Omeprazole magnesium dihydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These are used to control the reaction conditions precisely.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Omeprazole magnesium dihydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxide to Sulfone: Further oxidation leads to the formation of sulfone derivatives.
Sulfoxide to Sulfide: Reduction results in the formation of sulfide derivatives.
Substitution Products: Nucleophilic substitution yields various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Omeprazole magnesium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfoxides and their derivatives.
Biology: Investigated for its effects on gastric acid secretion and its role in cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders.
Industry: Used in the formulation of pharmaceutical products for treating gastrointestinal conditions.
Wirkmechanismus
(S)-Omeprazole magnesium dihydrate exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of acid production, leading to a significant reduction in gastric acid secretion. The compound binds covalently to the cysteine residues on the proton pump, resulting in prolonged inhibition of acid secretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A PPI that also inhibits the H+/K+ ATPase enzyme.
Rabeprazole: Known for its rapid onset of action compared to other PPIs.
Uniqueness
(S)-Omeprazole magnesium dihydrate is unique due to its high specificity for the (S)-enantiomer, which provides more effective inhibition of gastric acid secretion compared to the racemic mixture. This results in better therapeutic outcomes and fewer side effects.
Eigenschaften
Molekularformel |
C34H40MgN6O8S2 |
|---|---|
Molekulargewicht |
749.2 g/mol |
IUPAC-Name |
magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;; |
InChI-Schlüssel |
DBOUSUONOXEWHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)




![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B12344737.png)
![2-Methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12344738.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12344752.png)

![(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12344763.png)
![(2E)-2-[(4-bromophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344766.png)
![N-(4-chlorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344767.png)
